molecular formula C8H9NO2 B13664361 3-Acetyl-5-methylpyridin-2(1H)-one

3-Acetyl-5-methylpyridin-2(1H)-one

Cat. No.: B13664361
M. Wt: 151.16 g/mol
InChI Key: WXGFSGFZIKYCNS-UHFFFAOYSA-N
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Description

3-Acetyl-5-methylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methylpyridin-2(1H)-one typically involves the acetylation of 5-methylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other derivatives.

Scientific Research Applications

3-Acetyl-5-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylpyridin-2(1H)-one
  • 5-Methylpyridin-2(1H)-one
  • 3-Acetyl-6-methylpyridin-2(1H)-one

Uniqueness

3-Acetyl-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-acetyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11)

InChI Key

WXGFSGFZIKYCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)C

Origin of Product

United States

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